Methyl 6-bromo-5-chloropyrazine-2-carboxylate
Description
Methyl 6-bromo-5-chloropyrazine-2-carboxylate (C₇H₅BrClN₂O₂; molecular weight 266.48 g/mol) is a halogenated pyrazine derivative with a carboxylate ester functional group. Its structure features bromine and chlorine substituents at the 6- and 5-positions of the pyrazine ring, respectively, and a methyl ester at the 2-position. The compound is cataloged under CAS number 1166827-91-3 and serves as a key intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its inclusion in patent applications .
Properties
IUPAC Name |
methyl 6-bromo-5-chloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNRFTVMUXRTFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C(=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254001 | |
| Record name | Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017603-87-0 | |
| Record name | Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017603-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-5-chloro-2-pyrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301254001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-chloropyrazine-2-carboxylate typically involves the use of appropriate raw materials and synthetic methods, which may include iodination and chlorination steps . The exact reaction conditions can vary, but they generally involve the use of solvents and reagents that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-chloropyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 6-bromo-5-chloropyrazine-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those involving pyrazine derivatives.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-chloropyrazine-2-carboxylate is not well-documented. like other pyrazine derivatives, it may interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural and functional differences between Methyl 6-bromo-5-chloropyrazine-2-carboxylate and related pyrazine derivatives:
Key Observations:
- Electronic Effects : The chlorine atom in this compound is electron-withdrawing, enhancing the electrophilicity of the pyrazine ring compared to the methyl-substituted analog (Methyl 6-bromo-5-methylpyrazine-2-carboxylate). This difference influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Effects: The smaller size of chlorine (vs.
- Functional Group Impact : Replacement of the ester group with an amine (as in 5-bromo-6-chloropyrazin-2-amine) shifts the compound’s polarity and hydrogen-bonding capacity, making it more suitable for target-binding in drug design .
Physicochemical Properties
- Thermal Stability : Halogenated pyrazines generally exhibit higher thermal stability due to strong C–Br and C–Cl bonds, making them suitable for high-temperature reactions .
Biological Activity
Methyl 6-bromo-5-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.46 g/mol. The compound features a pyrazine ring substituted with bromine and chlorine atoms, which are critical for its biological activity.
Biological Activities
This compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.
Antimicrobial Activity:
Research has shown that this compound has effective antimicrobial properties against several pathogens. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of cellular metabolism.
Anticancer Properties:
Studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been shown to affect cell signaling, gene expression, and cellular metabolism, making it a candidate for further development as an anticancer agent .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets within cells. This interaction can alter enzyme activity and influence multiple biological pathways.
In Vitro Studies
In vitro assays have demonstrated the compound's effectiveness against specific cancer cell lines and bacteria. For example:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 15.3 | Antiproliferative |
| MCF-7 (breast cancer) | 12.7 | Induces apoptosis |
| E. coli | 20.5 | Antimicrobial |
These results indicate that this compound has promising potential as both an antimicrobial and anticancer agent.
Case Studies
A notable case study involved the synthesis of derivatives of this compound, which were evaluated for enhanced biological activity. Modifications to the halogen substituents resulted in compounds with improved potency against certain cancer cell lines .
Applications in Research
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. Its unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
